Methyl 5-((tert-butoxycarbonyl)amino)-6-chloronicotinate
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Overview
Description
Methyl 5-{[(tert-butoxy)carbonyl]amino}-6-chloropyridine-3-carboxylate is a chemical compound with a complex structure that includes a pyridine ring substituted with a methyl ester, a tert-butoxycarbonyl (Boc) protected amine, and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-{[(tert-butoxy)carbonyl]amino}-6-chloropyridine-3-carboxylate typically involves multiple steps. One common method starts with the chlorination of a pyridine derivative, followed by the introduction of the Boc-protected amine group. The final step involves esterification to introduce the methyl ester group. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated systems and continuous flow reactors can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-{[(tert-butoxy)carbonyl]amino}-6-chloropyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles under suitable conditions.
Hydrolysis: The ester and Boc protecting groups can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester and Boc groups.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while hydrolysis can produce the corresponding carboxylic acid and amine.
Scientific Research Applications
Methyl 5-{[(tert-butoxy)carbonyl]amino}-6-chloropyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 5-{[(tert-butoxy)carbonyl]amino}-6-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The Boc-protected amine group can be deprotected under physiological conditions, allowing the compound to interact with enzymes or receptors. The pyridine ring and chlorine atom can also play a role in binding to target molecules, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-{[(tert-butoxy)carbonyl]amino}pyrimidine-2-carboxylate: Similar structure but with a pyrimidine ring instead of a pyridine ring.
Methyl 5-{[(tert-butoxy)carbonyl]amino}methylpiperidine-2-carboxylate: Contains a piperidine ring instead of a pyridine ring.
Uniqueness
Methyl 5-{[(tert-butoxy)carbonyl]amino}-6-chloropyridine-3-carboxylate is unique due to the presence of the chlorine atom on the pyridine ring, which can influence its reactivity and binding properties. The combination of the Boc-protected amine and the methyl ester groups also provides versatility in chemical modifications and applications.
Properties
Molecular Formula |
C12H15ClN2O4 |
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Molecular Weight |
286.71 g/mol |
IUPAC Name |
methyl 6-chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylate |
InChI |
InChI=1S/C12H15ClN2O4/c1-12(2,3)19-11(17)15-8-5-7(10(16)18-4)6-14-9(8)13/h5-6H,1-4H3,(H,15,17) |
InChI Key |
NTPGRBMXJVDKBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=CC(=C1)C(=O)OC)Cl |
Origin of Product |
United States |
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